Cas no 2763912-40-7 (2-Chloro-3-methoxybenzene-1-sulfonyl fluoride)

2-Chloro-3-methoxybenzene-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative used primarily in organic synthesis and medicinal chemistry. Its key structural features—a chloro and methoxy substituent on the benzene ring—enhance its reactivity as an electrophile, making it valuable for selective sulfonylation reactions. The sulfonyl fluoride group offers stability under aqueous conditions while remaining highly reactive toward nucleophiles, enabling applications in click chemistry and covalent inhibitor design. This compound is particularly useful in the development of protease inhibitors and other biologically active molecules due to its ability to form stable adducts with target proteins. Its synthetic versatility and stability make it a practical intermediate for advanced research applications.
2-Chloro-3-methoxybenzene-1-sulfonyl fluoride structure
2763912-40-7 structure
商品名:2-Chloro-3-methoxybenzene-1-sulfonyl fluoride
CAS番号:2763912-40-7
MF:C7H6ClFO3S
メガワット:224.637143611908
CID:5671398
PubChem ID:165985246

2-Chloro-3-methoxybenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-chloro-3-methoxybenzene-1-sulfonyl fluoride
    • EN300-27116759
    • 2763912-40-7
    • 2-Chloro-3-methoxybenzene-1-sulfonyl fluoride
    • インチ: 1S/C7H6ClFO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3
    • InChIKey: LEGPZXQCHOLYBG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CC=1S(=O)(=O)F)OC

計算された属性

  • せいみつぶんしりょう: 223.9710211g/mol
  • どういたいしつりょう: 223.9710211g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2-Chloro-3-methoxybenzene-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27116759-5.0g
2-chloro-3-methoxybenzene-1-sulfonyl fluoride
2763912-40-7 95.0%
5.0g
$2774.0 2025-03-20
Enamine
EN300-27116759-0.05g
2-chloro-3-methoxybenzene-1-sulfonyl fluoride
2763912-40-7 95.0%
0.05g
$803.0 2025-03-20
Enamine
EN300-27116759-0.25g
2-chloro-3-methoxybenzene-1-sulfonyl fluoride
2763912-40-7 95.0%
0.25g
$880.0 2025-03-20
Enamine
EN300-27116759-10g
2-chloro-3-methoxybenzene-1-sulfonyl fluoride
2763912-40-7
10g
$4114.0 2023-09-11
Enamine
EN300-27116759-1g
2-chloro-3-methoxybenzene-1-sulfonyl fluoride
2763912-40-7
1g
$956.0 2023-09-11
Enamine
EN300-27116759-1.0g
2-chloro-3-methoxybenzene-1-sulfonyl fluoride
2763912-40-7 95.0%
1.0g
$956.0 2025-03-20
Enamine
EN300-27116759-2.5g
2-chloro-3-methoxybenzene-1-sulfonyl fluoride
2763912-40-7 95.0%
2.5g
$1874.0 2025-03-20
Enamine
EN300-27116759-0.5g
2-chloro-3-methoxybenzene-1-sulfonyl fluoride
2763912-40-7 95.0%
0.5g
$919.0 2025-03-20
Enamine
EN300-27116759-0.1g
2-chloro-3-methoxybenzene-1-sulfonyl fluoride
2763912-40-7 95.0%
0.1g
$842.0 2025-03-20
Enamine
EN300-27116759-5g
2-chloro-3-methoxybenzene-1-sulfonyl fluoride
2763912-40-7
5g
$2774.0 2023-09-11

2-Chloro-3-methoxybenzene-1-sulfonyl fluoride 関連文献

2-Chloro-3-methoxybenzene-1-sulfonyl fluorideに関する追加情報

Introduction to 2-Chloro-3-methoxybenzene-1-sulfonyl fluoride (CAS No. 2763912-40-7)

2-Chloro-3-methoxybenzene-1-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2763912-40-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of both chloro and methoxy substituents on the benzene ring introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structure of 2-Chloro-3-methoxybenzene-1-sulfonyl fluoride features a benzene core substituted at the 2-position with a chlorine atom and at the 3-position with a methoxy group. The 1-position is functionalized with a sulfonyl fluoride group, which is known for its ability to participate in various nucleophilic substitution reactions. This structural configuration allows the compound to serve as a building block in the construction of more intricate chemical frameworks, particularly in medicinal chemistry.

In recent years, there has been a growing interest in sulfonyl fluorides due to their role as key intermediates in the development of novel pharmaceuticals. The fluorine atom in sulfonyl fluorides can influence the pharmacokinetic properties of drug candidates, including their metabolic stability and bioavailability. This has led to extensive research into optimizing sulfonyl fluoride-containing compounds for therapeutic applications.

One of the most compelling aspects of 2-Chloro-3-methoxybenzene-1-sulfonyl fluoride is its reactivity. The sulfonyl fluoride group can be selectively displaced by various nucleophiles, including amines, alcohols, and thiols, enabling the synthesis of sulfonamides, sulfonates, and thioether derivatives. These derivatives are crucial in drug design, as they often exhibit enhanced binding affinity to biological targets. For instance, sulfonamides are well-documented pharmacophores in antibiotics, anti-inflammatory drugs, and antiviral agents.

Recent studies have highlighted the utility of 2-Chloro-3-methoxybenzene-1-sulfonyl fluoride in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular signaling pathways, making them attractive targets for therapeutic intervention. By modifying the structure of 2-Chloro-3-methoxybenzene-1-sulfonyl fluoride, researchers have been able to generate novel inhibitors with improved selectivity and potency. For example, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are implicated in cancer and inflammatory diseases.

The fluorine-containing sulfonyl group also contributes to the lipophilicity and metabolic stability of drug candidates. Fluorine atoms can enhance the binding affinity of molecules to their biological targets by increasing hydrophobic interactions and reducing rotation around certain bonds. Additionally, fluorine substitution can prevent unwanted metabolic degradation, thereby extending the half-life of pharmaceuticals in vivo.

Another area where 2-Chloro-3-methoxybenzene-1-sulfonyl fluoride has found application is in materials science. Sulfonyl fluorides can be incorporated into polymers and coatings to improve their thermal stability and chemical resistance. The unique properties of this compound make it an attractive candidate for developing advanced materials with specialized functionalities.

In terms of synthetic methodologies, 2-Chloro-3-methoxybenzene-1-sulfonyl fluoride can be synthesized through various routes, including sulfonylation followed by fluorination or direct fluorination of pre-existing sulfonyl groups. The choice of synthetic pathway depends on factors such as yield, purity, and scalability. Advances in catalytic systems have enabled more efficient and environmentally friendly approaches to producing this compound.

The growing demand for 2-Chloro-3-methoxybenzene-1-sulfonyl fluoride has prompted several chemical manufacturers to optimize its production processes. Continuous flow chemistry has emerged as a particularly promising technique for synthesizing complex organic molecules like this one. Flow systems offer advantages such as improved reproducibility, better control over reaction conditions, and reduced waste generation.

From a regulatory perspective, ensuring the quality and consistency of 2-Chloro-3-methoxybenzene-1-sulfonyl fluoride is crucial for its use in pharmaceutical applications. Manufacturers must adhere to stringent guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines cover aspects such as impurity profiling, stability testing, and analytical characterization.

Future research directions may explore novel derivatives of 2-Chloro-3-methoxybenzene-1-sulfonyl fluoride with enhanced biological activity or improved synthetic accessibility. Computational modeling techniques can play a significant role in predicting the properties of these derivatives before they are synthesized experimentally. This approach can save time and resources by identifying promising candidates early in the discovery process.

In conclusion,2-Chloro-3-methoxybenzene-1-sulfonyl fluoride (CAS No. 2763912-40-7) is a versatile compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with desirable biological properties. As research continues to uncover new uses for this compound,2-Chloro-3-methoxybenzene-1-sulfonyl fluoride is expected to remain a cornerstone of modern chemical synthesis.

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